molecular formula C9H8N2O3 B11904385 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B11904385
M. Wt: 192.17 g/mol
InChI Key: PPVSCOFZFZOTLP-UHFFFAOYSA-N
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Description

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a fused pyrazole-pyridine core with a methoxy (-OCH₃) substituent at position 7 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol (estimated from structural analogs in ). The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding, while the methoxy group contributes to electronic effects on the aromatic system, influencing reactivity and biological interactions .

This compound is synthesized via multi-step protocols, often involving cycloaddition reactions (e.g., 1,3-dipolar cycloaddition of pyridinium ylides with acetylene derivatives) followed by regioselective functionalization. For example, pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives are prepared via hydrolysis of ester precursors, as described in , where dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes acid-catalyzed hydrolysis to yield the carboxylic acid . The methoxy group can be introduced via nucleophilic substitution or palladium-mediated cross-coupling reactions.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-4-2-3-6-5-7(9(12)13)10-11(6)8/h2-5H,1H3,(H,12,13)

InChI Key

PPVSCOFZFZOTLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=NN21)C(=O)O

Origin of Product

United States

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Reactions

The pyrazolo[1,5-a]pyridine core is efficiently constructed via oxidative CDC between N-amino-2-iminopyridines and β-dicarbonyl compounds. Acetic acid (6 equiv.) under an oxygen atmosphere drives the reaction to 94% yield by enhancing iminopyridine reactivity and minimizing byproduct formation. Competing pathways generating triazolo[1,5-a]pyridines are suppressed by avoiding polar aprotic solvents like DMF.

Table 1: Optimization of CDC Conditions for Core Formation

EntryAcetic Acid (equiv.)AtmosphereYield (%)
12Air34
24Air52
36Air74
46O₂94

Data adapted from ACS Omega (2019).

Alternative Cyclization Strategies

2-Aminopyridine derivatives react with α,β-unsaturated ketones in pyridine at 120°C, forming the pyrazolo[1,5-a]pyridine ring via tandem Michael addition and cyclodehydration. This method, while less efficient (50–60% yield), avoids oxidative conditions, making it suitable for oxygen-sensitive intermediates.

Methoxy Group Installation

Direct Alkylation of Hydroxypyrazolo[1,5-a]pyridine

2-Hydroxypyrazolo[1,5-a]pyridine undergoes O-methylation with dimethyl sulfate in methanol under basic conditions (NaOMe, 8 hr reflux), yielding 2-methoxypyrazolo[1,5-a]pyridine at 56% yield. Excess alkylating agent (1.2 equiv.) and controlled pH (9–10) prevent N-alkylation side reactions.

Equation 1 :
2-Hydroxypyrazolo[1,5-a]pyridine+(CH3)2SO4NaOMe, MeOH2-Methoxypyrazolo[1,5-a]pyridine+NaHSO4\text{2-Hydroxypyrazolo[1,5-a]pyridine} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{NaOMe, MeOH}} \text{2-Methoxypyrazolo[1,5-a]pyridine} + \text{NaHSO}_4

Methoxy-Directed Functionalization

Methoxy groups introduced early in the synthesis direct electrophilic substitution to the 7-position. For example, Vilsmeier-Haack formylation of 2-methoxypyrazolo[1,5-a]pyridine with POCl₃/DMF selectively affords 7-formyl derivatives, which are oxidized to carboxylic acids.

Carboxylic Acid Group Introduction

Hydrolysis of Ester Precursors

Methyl 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate is hydrolyzed in 6 M HCl at 100°C for 12 hr, achieving 85% conversion to the carboxylic acid. Prolonged heating (>24 hr) risks decarboxylation, reducing yields to <50%.

Equation 2 :
Methyl 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate+H2OHCl, Δ7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid+CH3OH\text{Methyl 7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid} + \text{CH}_3\text{OH}

Oxidative Methods

Nitric acid (68%) at 60°C oxidizes 2-methyl-7-methoxypyrazolo[1,5-a]pyridine to the carboxylic acid via a radical mechanism. Yields reach 72% within 6 hr, but over-oxidation to CO₂ occurs with extended reaction times.

Integrated Synthetic Routes

Sequential CDC-Alkylation-Hydrolysis Approach

  • CDC Reaction : Synthesize 7-hydroxypyrazolo[1,5-a]pyridine-2-carboxylate (94% yield).

  • Methylation : Convert hydroxyl to methoxy using dimethyl sulfate (56% yield).

  • Hydrolysis : Cleave ester to carboxylic acid with HCl (85% yield).
    Overall Yield : 44% (0.94 × 0.56 × 0.85).

One-Pot Assembly

A telescoped process combining CDC, methylation, and hydrolysis in a single reactor reduces purification steps. Using trimethylsilyl chloride as a dual-purpose catalyst (CDC acceleration and ester activation) achieves 68% overall yield.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-3), 7.89 (d, J = 8.5 Hz, 1H, H-6), 6.95 (d, J = 8.5 Hz, 1H, H-5), 3.93 (s, 3H, OCH₃).

  • IR : 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-CH₃).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) confirms ≥98% purity. Residual dimethyl sulfate is undetectable (<0.01 ppm) by GC-MS .

Chemical Reactions Analysis

Types of Reactions

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research has demonstrated that 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits several biological activities, including:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through its interaction with specific protein kinases, which are crucial in cancer signaling pathways.
  • Antimicrobial Properties : Studies indicate that it may possess antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially aiding in the treatment of inflammatory diseases.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods typically involve multi-step organic synthesis techniques that allow for the introduction of the methoxy and carboxylic acid functional groups into the pyrazolo-pyridine framework.

Antitumor Activity

A study published in a peer-reviewed journal highlighted the antitumor effects of this compound on various cancer cell lines. The compound was shown to inhibit cell proliferation significantly and induce apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Inhibition of CDK2
A549 (Lung)10Induction of apoptosis via caspase-3
HeLa (Cervical)12Inhibition of GSK-3β

Antimicrobial Studies

In another investigation, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Streptococcus pneumoniae16 µg/mL

Mechanism of Action

The mechanism of action of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

a. Substituent Effects on Reactivity

  • 7-Methoxy vs. 7-Bromo : The methoxy group (-OCH₃) is electron-donating, stabilizing the aromatic ring via resonance, while bromine (-Br) is electron-withdrawing, increasing electrophilicity at C7. Brominated analogs (e.g., 7-bromo derivative) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .
  • Carboxylic Acid Position : Pyrazolo[1,5-a]pyridine-3-carboxylic acid () exhibits distinct hydrogen-bonding patterns compared to the 2-carboxylic isomer, affecting solubility and target binding .

Biological Activity

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a methoxy group at the 7-position and a carboxylic acid functional group at the 2-position, this compound exhibits various pharmacological properties, including antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇N₂O₃
  • Molecular Weight : Approximately 162.15 g/mol
  • Structural Features : The presence of both methoxy and carboxylic acid functional groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties . It has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Activity Reference
Escherichia coliEffective
Staphylococcus aureusModerate
Candida albicansLimited

Anticancer Activity

The compound has also been studied for its anticancer properties , particularly its ability to inhibit specific kinases involved in cancer progression. Research shows that it can modulate signaling pathways critical for cell proliferation and survival.

  • Mechanism of Action : this compound interacts with various molecular targets, influencing cellular processes such as signal transduction and gene expression. Its exact pathways are still under investigation but may involve inhibition of kinases related to tumor growth.

Case Studies

  • In vitro Studies on Cancer Cell Lines
    • A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations below 10 µM, highlighting its potential as a therapeutic agent against cancer .
  • Synergistic Effects with Other Compounds
    • Research has demonstrated that when combined with other known anticancer agents, this compound enhances their efficacy, suggesting a synergistic effect that could be leveraged for more effective treatment strategies .

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors:

  • Kinase Inhibition : It is believed to inhibit kinases such as GSK-3β and CDK-2, which are crucial in regulating cell cycle progression and apoptosis .
  • Modulation of Signaling Pathways : The compound may alter pathways involved in inflammation and immune response, contributing to its anti-inflammatory effects observed in some studies .

Q & A

Q. What are the established synthetic routes for 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives?

A common approach involves multi-step protocols starting from commercially available precursors. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclization of β-keto esters with aminopyrazole carboxylates under acidic conditions (e.g., acetic acid at 80°C for 24 h). Functionalization at position 7 can be achieved by introducing methoxy groups via nucleophilic substitution or coupling reactions. Key intermediates include methyl 5-amino-1H-pyrazole-4-carboxylate and β-keto esters derived from acrylate derivatives .

Q. What spectroscopic methods are critical for characterizing this compound?

Structural confirmation relies on a combination of:

  • 1H/13C NMR : To identify aromatic protons (e.g., pyrazole H-2 at δ 9.48 ppm) and methoxy groups (δ ~3.8–4.0 ppm) .
  • IR spectroscopy : Carboxylic acid C=O stretches (~1695 cm⁻¹) and NH stretches (~3280 cm⁻¹) confirm functional groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How are reactive intermediates like carboxylic acids stabilized during synthesis?

Hydrolysis of methyl esters (e.g., using LiOH in aqueous methanol) generates carboxylic acids. Stabilization involves low-temperature reactions and immediate derivatization (e.g., amidation with bis(pentafluorophenyl) carbonate) to prevent decarboxylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during cyclization?

Cyclization steps are sensitive to temperature and acid strength. For example, heating above 80°C in acetic acid promotes side reactions (e.g., Boc group removal). Optimal yields (95%) are achieved at 80°C for 24 h, balancing reaction rate and stability of acid-labile protecting groups .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

Discrepancies in NMR or MS data may arise from tautomerism, impurities, or solvent effects. For example, pyrazolo[1,5-a]pyrimidine derivatives exhibit tautomeric shifts in DMSO-d6, resolved by high-temperature NMR (110°C) or computational modeling (DFT) .

Q. How are bioactivity assays designed for enzyme inhibition studies (e.g., cathepsins)?

Derivatives are screened using fluorogenic substrates in enzymatic assays. For instance, carboxamides are tested for cathepsin B/K inhibition via fluorescence quenching. IC50 values are calculated using dose-response curves, with validation via X-ray crystallography of enzyme-inhibitor complexes .

Q. What functionalization strategies enhance solubility or bioavailability?

  • Ester-to-amide conversion : Improves solubility via polar carboxamide groups .
  • Methoxy group tuning : Substituents at position 7 modulate lipophilicity. For example, replacing methoxy with amino groups increases water solubility but may reduce membrane permeability .

Methodological Notes

  • Data Contradictions : Conflicting melting points (e.g., 297–299°C vs. 118–120°C for similar derivatives) may reflect polymorphism or solvent-dependent crystallization. Differential Scanning Calorimetry (DSC) is recommended for verification .
  • Scale-Up Challenges : Pilot-scale synthesis requires solvent recycling (e.g., DMF recovery) and waste management protocols to address environmental hazards (e.g., halogenated by-products) .

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